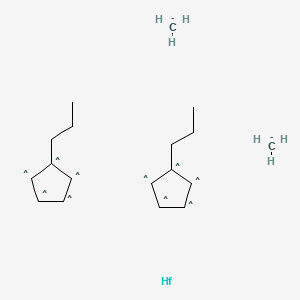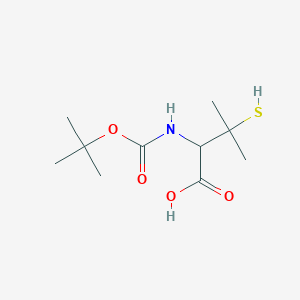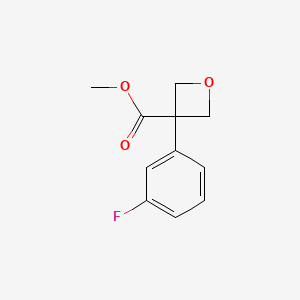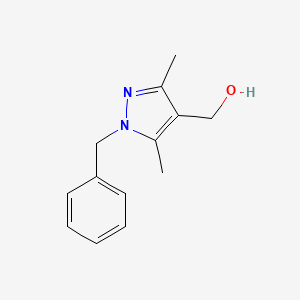
CID 168006079
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 168006079” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Preparation Methods
The preparation methods for CID 168006079 involve synthetic routes and reaction conditions that are specific to its chemical structure. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The specific synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound include temperature, pressure, solvent, and catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction conditions and the use of specialized equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
CID 168006079 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
CID 168006079 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: In biology, this compound is used to study the effects of chemical compounds on biological systems. It may be used in assays to determine the activity of enzymes or other proteins.
Medicine: In medicine, this compound is used in the development of new drugs and therapies. It may be used as a lead compound in drug discovery or as a reference standard in pharmacological studies.
Industry: In industry, this compound is used in the production of various chemical products. It may be used as an intermediate in the synthesis of other compounds or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 168006079 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific molecular targets and pathways involved depend on the chemical structure of this compound and its mode of action.
Properties
Molecular Formula |
C18H28Hf-2 |
|---|---|
Molecular Weight |
422.9 g/mol |
InChI |
InChI=1S/2C8H11.2CH3.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H3;/q;;2*-1; |
InChI Key |
CZLDBADBAGEXFR-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)



![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)


![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)
![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)

![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)

